BenchChemオンラインストアへようこそ!

5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline

Regioisomer selectivity Fluorine positional effect Benzimidazole SAR

5-[5-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline (CAS 1183523-85-4) is a synthetic small-molecule benzimidazole derivative with the molecular formula C₁₇H₁₈FN₃ and a molecular weight of 283.34 g/mol. The compound features a 5-fluoro substituent on the benzimidazole core, an N1-isopropyl group, and a 2-methylaniline moiety at the C2 position, classifying it as a substituted 2-arylbenzimidazole building block widely employed in medicinal chemistry for kinase inhibitor and FLAP modulator programs.

Molecular Formula C17H18FN3
Molecular Weight 283.34 g/mol
CAS No. 1183523-85-4
Cat. No. B1441472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
CAS1183523-85-4
Molecular FormulaC17H18FN3
Molecular Weight283.34 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N
InChIInChI=1S/C17H18FN3/c1-10(2)21-16-7-6-13(18)9-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3
InChIKeyRWPSSNVVTKFPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[5-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline (CAS 1183523-85-4): Procurement-Relevant Structural and Physicochemical Profile


5-[5-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline (CAS 1183523-85-4) is a synthetic small-molecule benzimidazole derivative with the molecular formula C₁₇H₁₈FN₃ and a molecular weight of 283.34 g/mol [1]. The compound features a 5-fluoro substituent on the benzimidazole core, an N1-isopropyl group, and a 2-methylaniline moiety at the C2 position, classifying it as a substituted 2-arylbenzimidazole building block widely employed in medicinal chemistry for kinase inhibitor and FLAP modulator programs . Its computed physicochemical properties include an XLogP3-AA of 3.6, a topological polar surface area of 43.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Why Generic Benzimidazole Building Blocks Cannot Substitute for 5-[5-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline in Lead Optimization


Within the 2-arylbenzimidazole chemical space, subtle variations in substitution pattern produce substantial differences in target engagement, physicochemical properties, and downstream ADME profiles. The specific combination of a 5-fluoro substituent, an N1-isopropyl group, and a 2-methylaniline C2-aryl appendage present in CAS 1183523-85-4 generates a unique vector set that cannot be replicated by regioisomers (e.g., 6-fluoro or 4-substituted analogs), alternative N1-alkyl variants (e.g., N1-methyl), or non-halogenated cores . Even closely related compounds such as the 6-fluoro regioisomer or the 5-chloro analog exhibit distinct electrostatic potential surfaces, lipophilicity, and hydrogen-bonding capacity, which directly impact binding pose, selectivity, and metabolic stability [1]. These structural differences translate into non-interchangeable structure-activity relationships; a procurement decision based solely on scaffold class without precise substitution matching risks introducing uncontrolled variables that compromise experimental reproducibility and SAR continuity .

Quantitative Differentiation of 5-[5-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline from Closest Structural Analogs


Regioisomeric Differentiation: 5-Fluoro vs. 6-Fluoro Substitution on the Benzimidazole Core

The target compound bears a fluorine atom at the 5-position of the benzimidazole ring, whereas the commercially available regioisomer 5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline places fluorine at the 6-position . Although both share the identical molecular formula (C₁₇H₁₈FN₃) and molecular weight (283.34 g/mol), the positional shift of the fluorine atom alters the electronic distribution across the benzimidazole π-system, which has been shown in analogous benzimidazole series to modulate target binding affinity and metabolic stability [1]. The 5-fluoro isomer positions the electronegative substituent para to the N1-isopropyl group, whereas the 6-fluoro isomer places it meta, creating distinct dipole moments and electrostatic potential surfaces that directly affect molecular recognition [2].

Regioisomer selectivity Fluorine positional effect Benzimidazole SAR

Purity Specification and Quality Control: Minimum 95% HPLC Purity with Multi-Vendor Verification

The target compound is supplied with a minimum purity specification of 95% as determined by HPLC, a standard consistently reported across multiple independent vendors including AKSci, Chemenu, and Leyan . This multi-vendor convergence on a 95% minimum purity threshold provides procurement teams with a verifiable quality benchmark. In contrast, certain structurally related benzimidazole building blocks such as 5-(1H-benzimidazol-2-yl)-2-methylaniline (CAS 292644-33-8) exhibit vendor-dependent purity ranges (typically 95–97%) without uniform specification standards, introducing variability in downstream synthetic yields and biological assay reproducibility [1].

Chemical purity Procurement specification Quality assurance

Computed Lipophilicity (XLogP3-AA = 3.6) and Its Differentiation from Non-Halogenated and Chloro Analogs

The target compound has a computed XLogP3-AA value of 3.6, as reported by PubChem [1]. This moderate lipophilicity value, conferred by the combination of the 5-fluoro substituent and the N1-isopropyl group, falls within the optimal range for oral bioavailability (Lipinski Rule of Five: LogP ≤ 5) [2]. By comparison, the non-halogenated analog 5-(1H-benzimidazol-2-yl)-2-methylaniline is predicted to have a lower logP (approximately 2.5–3.0 based on structural subtraction of the fluorine and isopropyl contributions), while the 5-chloro analog 5-(5-chloro-1H-benzimidazol-2-yl)-2-methylaniline is expected to exhibit higher lipophilicity (ΔLogP ≈ +0.5–0.8 relative to the 5-fluoro derivative due to the greater polarizability of chlorine vs. fluorine) . The 5-fluoro substituent uniquely balances metabolic stability (via C–F bond resistance to oxidative metabolism) with moderated lipophilicity, avoiding the excessive logP values that can lead to poor solubility and off-target promiscuity.

Lipophilicity ADME prediction Drug-likeness

Hydrogen Bond Donor/Acceptor Profile Differentiation from N1-Methyl and C4-Substituted Analogs

The target compound possesses exactly one hydrogen bond donor (the aniline –NH₂ group), three hydrogen bond acceptors (benzimidazole N3, fluorine, and aniline nitrogen), a topological polar surface area of 43.8 Ų, and two rotatable bonds [1]. The N1-isopropyl group contributes steric bulk without adding hydrogen bond capacity, in contrast to the N1-methyl analog 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline, which has reduced steric shielding of the benzimidazole core but identical HBD/HBA counts . The C4-substituted analog 4-(5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl)-2-methylaniline (CAS 1334027-08-5) relocates the aniline attachment from the C5 to the C4 position of the phenyl ring, altering the vector angle between the benzimidazole and aniline moieties and modifying the overall molecular shape and TPSA distribution [2]. These differences in steric and electronic topology directly affect binding pocket complementarity in kinase ATP sites and other therapeutic targets.

Hydrogen bonding Molecular recognition TPSA

Optimal Application Scenarios for 5-[5-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline Based on Verified Differentiation Evidence


FLAP (5-Lipoxygenase-Activating Protein) Modulator Lead Optimization Requiring 5-Fluoro Benzimidazole Scaffolds

The 5-fluoro-2-arylbenzimidazole scaffold, with N1-isopropyl and C5-(2-methylaniline) substitution, aligns with the pharmacophoric requirements of FLAP modulators described in patent families such as US 9,265,770 B2 and US 9,067,917 B2 [1]. In programs where a 5-fluoro substituent has been established as critical for FLAP binding affinity (e.g., BRP-7-based series showing IC₅₀ values from 0.026 to 0.31 μM), CAS 1183523-85-4 serves as the structurally precise building block for synthesizing C5-derivatized analogs, ensuring that the foundational fluorobenzimidazole core is correctly positioned before further elaboration [2]. The 95% minimum purity specification supports reproducible synthetic yields in multi-step derivatization sequences.

Kinase Inhibitor Fragment-Based Drug Discovery Requiring a Fluorinated 2-Arylbenzimidazole Core with Defined Substitution Topology

Benzimidazole C2-heterocycles are established kinase inhibitor scaffolds, with fluorine substitution at the 5-position enhancing metabolic stability and modulating target selectivity [1]. The XLogP3 of 3.6 and TPSA of 43.8 Ų of CAS 1183523-85-4 provide a favorable starting point for fragment growth within drug-like chemical space [2]. The C5-aniline attachment vector, combined with N1-isopropyl steric bulk, offers a defined geometry for structure-based design that is not interchangeable with the 6-fluoro or C4-substituted regioisomers. Procurement of this specific isomer ensures SAR continuity in kinase selectivity profiling campaigns.

Antimicrobial or Anticancer SAR Exploration Leveraging Fluorine-Mediated Potency and Physicochemical Modulation

Fluorinated benzimidazole derivatives have demonstrated cytotoxic and antimicrobial activities in multiple phenotypic screening campaigns [1]. The 5-fluoro substituent on CAS 1183523-85-4 is expected to contribute to enhanced target affinity through favorable C–F···H interactions and improved membrane permeability relative to non-fluorinated analogs [2]. In cell-based antiproliferative assays, the moderated lipophilicity (XLogP3 = 3.6) of the 5-fluoro derivative is predicted to reduce non-specific membrane partitioning compared to the more lipophilic 5-chloro analog, potentially yielding cleaner dose-response profiles. This compound is thus recommended as the fluorine-containing core for SAR expansion in oncology and anti-infective programs.

Certified Reference Standard Procurement for Analytical Method Development and Impurity Profiling

CAS 1183523-85-4 is available as a certified reference standard (e.g., F592788 from 莱耀标准品网) with documented purity and characterization data [1]. The multi-vendor availability with consistent ≥95% purity specification enables its use as an analytical reference material for HPLC method development, impurity identification, and batch-to-batch quality control in pharmaceutical development settings [2]. The computed descriptors (exact mass 283.14847575 Da, InChIKey RWPSSNVVTKFPBT-UHFFFAOYSA-N) provide unambiguous identity verification parameters suitable for LC-MS/MS and NMR-based analytical workflows [3].

Quote Request

Request a Quote for 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.